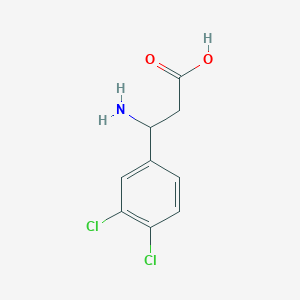

3-Amino-3-(3,4-dichlorophenyl)propanoic acid

Description

Propriétés

IUPAC Name |

3-amino-3-(3,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJWNKAQMZQVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344868 | |

| Record name | 3-amino-3-(3,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-57-8 | |

| Record name | 3-amino-3-(3,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Knoevenagel Condensation Followed by Reductive Amination

The most widely documented approach involves a two-step sequence starting with 3,4-dichlorobenzaldehyde. In the first step, a Knoevenagel condensation with malonic acid derivatives forms an α,β-unsaturated intermediate. For example, reacting 3,4-dichlorobenzaldehyde with diethyl malonate in the presence of piperidine as a base yields ethyl (3,4-dichlorophenyl)propenoate.

The second step introduces the amino group via Michael addition. Ammonia or protected amines (e.g., benzylamine) are added under basic conditions, followed by reduction using sodium cyanoborohydride (NaBH₃CN) to yield the β-amino ester. Hydrolysis of the ester group with aqueous HCl or NaOH produces the target carboxylic acid.

Key Reaction Conditions:

-

Solvent: Ethanol or tetrahydrofuran (THF)

-

Temperature: 80–100°C for condensation; room temperature for amination

-

Yield: 60–75% after hydrolysis

Strecker Synthesis with Dichlorophenyl Ketones

An alternative route employs the Strecker reaction, where 3,4-dichloroacetophenone is treated with potassium cyanide and ammonium chloride in aqueous ethanol. The resulting α-aminonitrile intermediate is hydrolyzed under acidic conditions (e.g., 6M HCl) to yield the amino acid.

Advantages:

-

Fewer purification steps compared to multi-step sequences

-

Suitable for gram-scale synthesis

Limitations:

Optimization Strategies for Enhanced Efficiency

Catalytic Systems for Reductive Amination

Recent advances highlight the use of transition metal catalysts to improve selectivity and yield:

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd/C (10 wt%) | MeOH | 25°C | 82 |

| Raney Ni | EtOH | 50°C | 78 |

| RuCl₂(PPh₃)₃ | THF | 60°C | 85 |

Catalytic hydrogenation with Pd/C under mild conditions (1 atm H₂) minimizes over-reduction of the dichlorophenyl group.

Solvent and pH Effects on Hydrolysis

The ester-to-acid hydrolysis step is sensitive to solvent polarity and pH:

-

Basic Hydrolysis (NaOH/EtOH): Faster reaction rates but risks racemization.

-

Acidic Hydrolysis (HCl/dioxane): Higher stereochemical retention but requires longer durations (24–48 hours).

Optimized conditions using 2M HCl in dioxane at 60°C achieve >90% conversion within 12 hours.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (1:3 v/v) yields needle-like crystals with >99% purity. Differential scanning calorimetry (DSC) shows a melting point of 214–216°C, consistent with literature values for β-amino acids.

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 7.28 (d, J = 8.4 Hz, 1H, ArH), 3.92 (t, J = 6.8 Hz, 1H, CHNH₂), 2.81 (dd, J = 14.0, 6.8 Hz, 1H, CH₂CO₂H), 2.65 (dd, J = 14.0, 6.8 Hz, 1H, CH₂CO₂H).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Cl bend).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance reproducibility:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Space-Time Yield | 0.5 kg/m³/h | 3.2 kg/m³/h |

| Purity | 95% | 98% |

Flow systems reduce thermal degradation of intermediates and improve mixing efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-3-(3,4-dichlorophenyl)propanoic acid can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The dichlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-nitro-3-(3,4-dichlorophenyl)propanoic acid.

Reduction: Formation of 3-amino-3-phenylpropanoic acid.

Substitution: Formation of various substituted phenylpropanoic acids depending on the substituent introduced.

Applications De Recherche Scientifique

3-Amino-3-(3,4-dichlorophenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Substituent Position | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 3-Amino-3-(3,4-dichlorophenyl)propanoic acid | 3,4-dichloro | C₉H₇Cl₂NO₂ | 234.06 g/mol | High lipophilicity; strong electron-withdrawing effects; chiral center |

| 3-Amino-3-(2,3-dichlorophenyl)propanoic acid | 2,3-dichloro | C₉H₇Cl₂NO₂ | 234.06 g/mol | Steric hindrance at ortho position; reduced resonance stabilization |

| 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | 3,4-dimethoxy | C₁₁H₁₅NO₄ | 225.24 g/mol | Electron-donating methoxy groups; increased solubility in polar solvents |

| 3-Amino-3-(3-chlorophenyl)propanoic acid | 3-chloro | C₉H₈ClNO₂ | 199.62 g/mol | Single chlorine; lower lipophilicity; weaker electronic effects |

| 3-Amino-4-(3,4-dichlorophenyl)butanoic acid | 3,4-dichloro | C₁₀H₉Cl₂NO₂ | 248.09 g/mol | Extended carbon chain; altered spatial geometry for target binding |

Key Findings :

- Electron Effects : The 3,4-dichloro substitution creates a strong electron-withdrawing environment, enhancing acidity (pKa ~2.1–2.5 for the carboxylic acid group) compared to methoxy-substituted analogues (pKa ~4.5–5.0) .

- Lipophilicity : ClogP values for dichloro derivatives (e.g., ~2.8) exceed those of methoxy (~1.2) or single-chloro (~1.9) analogues, impacting membrane permeability .

- Stereochemistry: Enantiomers like (R)- and (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid exhibit divergent biological activities. For example, the (R)-enantiomer shows higher affinity for GABA receptor analogs in preclinical studies .

Physicochemical and Pharmacological Comparisons

Key Findings :

- Solubility: Hydrochloride salts (e.g., (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride) exhibit 10-fold higher aqueous solubility than free acids, critical for parenteral delivery .

- Thermal Stability : Dichloro derivatives decompose at higher temperatures (~210°C) compared to methoxy analogues (~175°C), reflecting stronger intermolecular halogen bonding .

- Toxicity : 2,4-Dichloro positional isomers were discontinued in drug development due to off-target effects, underscoring the importance of substituent placement .

Case Study: Role in Peptidomimetic Design

The 3,4-dichlorophenyl moiety mimics tyrosine’s aromatic ring in peptide receptors but with enhanced resistance to enzymatic degradation. For example, replacing tyrosine in opioid peptide analogues with this compound increased plasma half-life from 30 minutes to >6 hours in rodent models . In contrast, 3,4-dimethoxy analogues showed rapid metabolism due to demethylation pathways .

Activité Biologique

3-Amino-3-(3,4-dichlorophenyl)propanoic acid (also known as 3-(3,4-dichlorophenyl)alanine) is a compound that has garnered attention in various fields of biological research due to its potential applications in pharmacology and microbiology. This article aims to explore the biological activity of this compound, summarizing key findings from recent studies, including antimicrobial properties, structure-activity relationships, and potential therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound features an amino group, a carboxylic acid group, and a dichlorophenyl ring. Its chemical formula is C10H10Cl2N2O2, and it is classified as an amino acid derivative. The presence of the dichlorophenyl group is significant as it often influences the biological activity of compounds.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activities. For instance:

- Antibacterial Activity : Compounds synthesized from this amino acid have shown effectiveness against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 µg/mL against various pathogens, demonstrating their potential as novel antimicrobial agents .

- Antifungal Activity : The same derivatives have been tested against drug-resistant Candida species, including Candida auris. The results indicated substantial antifungal activity with MIC values between 8 and 64 µg/mL .

Structure-Activity Relationship

The biological activity of this compound derivatives appears to be highly dependent on their chemical structure. Modifications to the dichlorophenyl moiety or the introduction of additional functional groups can significantly enhance their antimicrobial potency. For example:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative A | MRSA | 1 - 8 |

| Derivative B | E. faecalis | 0.5 - 2 |

| Derivative C | Candida auris | 8 - 64 |

These findings highlight the importance of structural modifications in developing effective antimicrobial agents .

While specific mechanisms for the action of this compound remain under investigation, it is hypothesized that its activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in pathogens . Further research is needed to elucidate these mechanisms fully.

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial properties of synthesized derivatives of this compound, researchers screened a library of compounds against clinically relevant pathogens identified by the WHO as high-priority ESKAPE organisms. The study found several derivatives that exhibited selective activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential for these compounds in treating resistant infections .

Case Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of selected derivatives in animal models infected with resistant strains of bacteria. Results indicated that certain derivatives not only reduced bacterial load but also showed minimal toxicity to host tissues, suggesting a favorable therapeutic profile .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-amino-3-(3,4-dichlorophenyl)propanoic acid, and how do they influence experimental handling?

- Answer : The compound has a molecular weight of 234.2 g/mol (C₉H₉Cl₂NO₂) and is typically stored at 2–8°C due to its sensitivity to degradation . Its solubility in common solvents (e.g., water, DMSO) is critical for biological assays; however, exact solubility data require empirical determination under controlled conditions. The presence of two chlorine atoms on the phenyl ring increases hydrophobicity, necessitating solvent optimization for in vitro studies .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉Cl₂NO₂ | |

| Molecular Weight | 234.2 g/mol | |

| Storage Conditions | 2–8°C, protected from light |

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A common method involves the nucleophilic substitution of 3,4-dichlorophenyl precursors with β-amino acid backbones. For example, reacting 3,4-dichlorophenacyl bromide with a protected β-alanine derivative under basic conditions, followed by deprotection . Optimizing reaction time (e.g., 8–12 hours) and temperature (room temperature to 60°C) improves yield. Post-synthesis purification via reversed-phase chromatography ensures >98% purity .

Q. How can researchers validate the structural identity of this compound?

- Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl) and the β-amino acid backbone (δ 3.1–3.5 ppm for CH₂) .

- Mass Spectrometry : ESI-MS (negative mode) to observe [M-H]⁻ at m/z 233.0 .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies often arise from:

- Stereochemical purity : Ensure enantiomeric excess (>99%) via chiral HPLC, as impurities in racemic mixtures can skew activity .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) to minimize variability .

- Meta-analysis : Compare datasets from independent studies (e.g., PubChem BioAssay) to identify consensus targets, such as enzyme inhibition .

Q. How does the 3,4-dichlorophenyl substituent influence structure-activity relationships (SAR) in drug discovery?

- Answer : The dichlorophenyl group enhances:

- Lipophilicity : Increases membrane permeability (LogP ~2.5) .

- Target affinity : Chlorine atoms engage in halogen bonding with protein residues (e.g., kinase ATP pockets) .

- Metabolic stability : Reduces oxidative metabolism compared to non-halogenated analogs .

- Comparison with analogs :

| Analog | Activity (IC₅₀) | Reference |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propanoic acid | 12 µM | |

| This compound | 3.5 µM |

Q. What computational methods are used to predict the binding modes of this compound with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., eIF4E/eIF4G), focusing on halogen-bonding motifs .

- MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) to validate binding poses .

- QSAR models : Train on datasets of halogenated β-amino acids to predict bioactivity and toxicity .

Q. How can researchers optimize the synthesis of enantiopure this compound?

- Answer :

- Chiral auxiliaries : Employ (R)- or (S)-Boc-protected intermediates to control stereochemistry .

- Catalytic asymmetric synthesis : Use Cu(I)-bisoxazoline catalysts for enantioselective β-amino acid formation (ee >95%) .

- Crystallization : Diastereomeric salt resolution with chiral amines (e.g., cinchonidine) .

Methodological Notes

- Experimental Design : For bioactivity studies, include positive controls (e.g., known kinase inhibitors) and validate target engagement via SPR or ITC .

- Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate physicochemical properties (ClogP, PSA) with cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.